molecular formula C8H15BrO4 B15339563 Bromo-PEG2-methyl ester

Bromo-PEG2-methyl ester

Cat. No.: B15339563
M. Wt: 255.11 g/mol
InChI Key: SWKXLOXDFAALFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG2-methyl ester is a polyethyleneglycol (PEG)-based derivative featuring a bromine atom at one terminus and a methyl ester group at the other, connected by a two-unit PEG chain.

The bromine atom serves as a reactive handle for nucleophilic substitution reactions (e.g., with thiols or amines), enabling conjugation to biomolecules or materials . The methyl ester group provides a modifiable site for hydrolysis or transesterification, allowing further functionalization . The PEG2 spacer enhances water solubility and reduces steric hindrance compared to longer PEG chains, making it suitable for applications requiring compact linkers .

Properties

Molecular Formula

C8H15BrO4

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 3-[2-(2-bromoethoxy)ethoxy]propanoate

InChI

InChI=1S/C8H15BrO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7H2,1H3

InChI Key

SWKXLOXDFAALFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG2-methyl ester is synthesized through a series of chemical reactions involving the introduction of a bromide group and a methyl ester group to a PEG backbone. The bromide group is typically introduced via nucleophilic substitution reactions, where a suitable leaving group (such as a tosylate or mesylate) is replaced by a bromide ion. The methyl ester group is introduced through esterification reactions involving methanol and an appropriate carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes steps such as purification through column chromatography and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG2-methyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide group acts as a good leaving group, allowing for nucleophilic substitution reactions with nucleophiles such as thiols, amines, and alcohols

    Hydrolysis: The methyl ester group can be hydrolyzed under strong basic conditions to yield the corresponding carboxylic acid

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include thiols, amines, and alcohols. .

    Hydrolysis: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under aqueous conditions

Major Products:

    Nucleophilic Substitution: The major products are PEG derivatives with the nucleophile replacing the bromide group

    Hydrolysis: The major product is the corresponding PEG carboxylic acid

Scientific Research Applications

Chemistry: Bromo-PEG2-methyl ester is widely used as a linker in the synthesis of complex molecules, including drug conjugates and bioconjugates. Its hydrophilic PEG backbone enhances the solubility and stability of the resulting compounds .

Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The PEGylation process improves the pharmacokinetics and reduces the immunogenicity of therapeutic proteins .

Medicine: In medicine, this compound is utilized in the development of PEGylated drugs, which have improved solubility, stability, and reduced clearance rates. This enhances the therapeutic efficacy and reduces the dosing frequency of the drugs .

Industry: In industrial applications, this compound is used in the production of various PEGylated materials, including hydrogels, nanoparticles, and surface coatings. These materials have applications in drug delivery, tissue engineering, and diagnostics .

Mechanism of Action

The mechanism of action of Bromo-PEG2-methyl ester involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile. This allows for the attachment of various functional groups to the PEG backbone, enhancing the solubility, stability, and bioavailability of the resulting compounds . The PEGylation process also reduces the immunogenicity and prolongs the circulation time of therapeutic proteins and peptides .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromo-PEG Methyl Esters and Analogues

Compound PEG Length Terminal Groups Molecular Weight (g/mol) CAS Number Key Applications References
Bromo-PEG2-methyl ester PEG2 Br, methyl ester ~250–300* Not explicitly listed Bioconjugation, drug delivery
Bromo-PEG2-t-butyl ester PEG2 Br, t-butyl ester 253.13 1393330-36-3 Stable intermediate for organic synthesis
Bromo-PEG4-t-butyl ester PEG4 Br, t-butyl ester 429.34 564476-32-0 Click chemistry, polymer modification
Bromo-PEG4-acid PEG4 Br, carboxylic acid 338.15† 1393330-38-5 Coupling to amines (e.g., antibody-drug conjugates)
Bromo-PEG3-alcohol PEG3 Br, hydroxyl 213.07 57641-67-5 Hydrophilic spacer for surface grafting

*Estimated based on Bromo-PEG2-t-butyl ester (253.13 g/mol) with substitution of t-butyl (-C(CH₃)₃, 57.1 g/mol) for methyl (-CH₃, 15.03 g/mol).
†Molecular weight inferred from Bromo-PEG2-NHS ester (338.15 g/mol) in .

Reactivity and Stability

  • Bromo Reactivity : All bromo-PEG derivatives undergo nucleophilic substitution, but steric effects vary. This compound’s shorter chain may facilitate faster reactions than longer PEG4 analogues .
  • Ester Stability : Methyl esters are more labile to hydrolysis than t-butyl esters, enabling easier conversion to carboxylic acids under mild basic conditions . In contrast, t-butyl esters (e.g., Bromo-PEG2-t-butyl ester) require strong acids for cleavage, making them preferable for stable intermediates .

Research Findings and Case Studies

  • Drug Delivery : Bromo-PEG2 derivatives are employed to functionalize liposomes, enhancing circulation time and target specificity .
  • Surface Modification : Bromo-PEG3-alcohol (PEG3 chain) is grafted onto materials to reduce protein fouling, demonstrating that shorter PEG chains (e.g., PEG2) may balance hydrophilicity and steric effects .

Biological Activity

Bromo-PEG2-methyl ester (CAS: 2468714-95-4) is a polyethylene glycol (PEG) derivative that features a bromide moiety and a methyl ester functional group. This compound is primarily utilized as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The biological activity of this compound is closely tied to its chemical properties, particularly its ability to participate in nucleophilic substitution reactions due to the presence of the bromide leaving group.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₆BrNO₆
Molecular Weight338.15 g/mol
Functional GroupsBromide, Methyl Ester

The bromide group in this compound acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is crucial for its application in PROTAC synthesis, where it can be used to conjugate various targeting ligands to the PEG linker, enhancing the specificity and efficacy of the resultant compounds .

PROTAC Technology

PROTACs represent a novel approach in drug development, leveraging the ubiquitin-proteasome system to target specific proteins for degradation. This compound serves as a key component in the design of these molecules. By linking a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, PROTACs can effectively induce degradation of disease-related proteins, offering potential treatments for cancers and other diseases .

Case Studies

  • Cancer Therapeutics : Recent studies have highlighted the use of PROTACs incorporating this compound in targeting oncogenic proteins. For example, research demonstrated that PROTACs designed with this linker effectively degraded BRD4, a protein implicated in several cancers, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
  • Neurodegenerative Diseases : Another area of investigation involves using this compound-based PROTACs to target misfolded proteins associated with neurodegenerative diseases like Alzheimer's. These studies indicate that targeted degradation of such proteins can mitigate disease progression and improve neuronal health.

Research Findings

Recent research has focused on optimizing the synthesis and efficacy of PROTACs utilizing this compound. Key findings include:

  • Efficacy : The incorporation of this compound significantly enhances the cellular uptake and bioavailability of PROTACs, leading to improved therapeutic outcomes.
  • Selectivity : Studies show that PROTACs utilizing this linker exhibit high selectivity for target proteins, minimizing off-target effects and toxicity .

Q & A

Basic Research Questions

Q. What is the chemical structure of Bromo-PEG2-methyl ester, and how does the methyl ester group influence its reactivity and solubility?

  • Answer: this compound consists of a polyethylene glycol (PEG) spacer (two ethylene glycol units), a terminal bromine atom, and a methyl ester group. The methyl ester enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions (e.g., with amines or thiols). The PEG backbone improves hydrophilicity and solubility in polar solvents, while the ester group’s polarity contributes to moderate water solubility. Hydrolysis of the ester under basic conditions can yield carboxylic acid derivatives, enabling further functionalization .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer: A typical route involves esterification of a bromo-PEG2-acid precursor with methanol via acid-catalyzed (e.g., H₂SO₄) or carbodiimide-mediated coupling (e.g., DCC/DMAP). Alternative methods include transesterification of higher esters under acidic or basic conditions. Reaction monitoring via thin-layer chromatography (TLC) or NMR is critical to confirm intermediate purity before final purification by silica gel chromatography .

Q. How should researchers characterize the purity and identity of this compound?

  • Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm ester linkage (δ ~3.6–4.3 ppm for PEG protons; δ ~3.7 ppm for methyl ester).
  • HPLC-MS : To verify molecular weight and detect impurities (e.g., unreacted starting materials).
  • FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O stretch) and 1100 cm⁻¹ (PEG ether linkages).
    Detailed experimental protocols should follow guidelines for reproducibility, as outlined in journal standards .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction conditions for synthesizing this compound?

  • Answer: The Taguchi method uses orthogonal arrays (e.g., L9 for four parameters at three levels) to systematically evaluate variables like catalyst concentration, temperature, solvent ratio, and reaction time. For example, in methyl ester synthesis, catalyst concentration (e.g., H₂SO₄) often has the highest contribution to yield (77.6% in analogous studies), followed by temperature. Researchers can calculate signal-to-noise (S/N) ratios to identify optimal conditions (e.g., 1.5 wt% catalyst, 60°C), reducing experimental runs by >80% compared to trial-and-error approaches .
  • Data Reference (Example):

ParameterContribution (%)Optimal Level
Catalyst Conc.77.61.5 wt%
Temperature15.260°C
Solvent Ratio5.11:6 (v/v)

Q. What strategies resolve discrepancies in reported reaction kinetics for this compound hydrolysis?

  • Answer: Conflicting data (e.g., variable rate constants under acidic vs. basic conditions) require rigorous statistical validation. ANOVA can isolate significant factors (e.g., pH, ionic strength), while Arrhenius plots assess temperature dependence. For example, base-catalyzed hydrolysis may follow pseudo-first-order kinetics, but side reactions (e.g., PEG chain degradation) must be ruled out via LC-MS or kinetic isotope effects .

Q. How does the PEG spacer length (n=2) affect the compound’s application in bioconjugation or PROTAC design?

  • Answer: A two-unit PEG spacer balances steric flexibility and hydrophilicity, enabling efficient linker integration in PROTACs (PROteolysis-Targeting Chimeras). Compared to longer PEG chains (n>3), PEG2 minimizes aggregation while maintaining solubility in aqueous-organic mixtures. Bromine’s reactivity allows selective conjugation to thiols (e.g., cysteine residues) or amines, as validated in controlled coupling studies .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

  • Answer: Residual solvents (e.g., DCM, DMF) and unreacted bromo-PEG2-acid require GC-MS headspace analysis or UPLC with charged aerosol detection (CAD). Limits of detection (LOD) <0.1% are achievable using validated methods per ICH guidelines. For hydrolytic stability studies, accelerated degradation under stress conditions (40°C/75% RH) identifies critical impurities .

Methodological Guidelines

  • Experimental Reproducibility: Document reaction parameters (e.g., stirring rate, inert gas purging) meticulously, as minor variations can alter yields. Use internal standards (e.g., deuterated PEG) for NMR quantification .
  • Data Contradiction Analysis: Apply factorial design to test interactions between variables (e.g., catalyst × temperature). Replicate experiments (n≥3) and report confidence intervals for yield and purity data .
  • Safety Protocols: Use impervious gloves (nitrile) and respiratory protection when handling brominated compounds. Spills require neutralization with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.